(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine is an organic compound that features a difluorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 2,6-difluorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its imidazole ring can mimic certain natural compounds, making it useful in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)(4-fluorophenyl)methanamine
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine stands out due to its imidazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[5-(2,6-difluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-6-2-1-3-7(12)10(6)8-5-14-9(4-13)15-8/h1-3,5H,4,13H2,(H,14,15) |
InChI Key |
MUSRHRVRVWLOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(N2)CN)F |
Origin of Product |
United States |
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